7-METHYLBENZO[D]OXAZOLE-2-THIOL
Description
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
7-methyl-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H,9,11) |
InChI Key |
USBRJDJLXDPNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=S)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-METHYLBENZO[D]OXAZOLE-2-THIOL can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with thiophosgene in dry tetrahydrofuran at low temperatures . Another method includes the reaction of 2-aminophenol with carbon disulfide and potassium hydroxide, followed by cyclization with methyl iodide .
Industrial Production Methods: Industrial production of 7-METHYLBENZO[D]OXAZOLE-2-THIOL typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-METHYLBENZO[D]OXAZOLE-2-THIOL undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
7-METHYLBENZO[D]OXAZOLE-2-THIOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-METHYLBENZO[D]OXAZOLE-2-THIOL involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of carbonic anhydrases by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to various physiological effects, depending on the specific isoform of the enzyme targeted .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 7-methylbenzo[d]oxazole-2-thiol (inferred) with its analogs:
Notes:
- 7-Methylbenzo[d]oxazole-2-thiol : Predicted properties are based on trends observed in analogs. The methyl group (electron-donating) likely reduces acidity compared to electron-withdrawing substituents like fluorine or nitro, resulting in a slightly lower pKa (~9.5–10.5 vs. 10.10 for 5-fluoro). Its melting point is expected to be lower than 5-fluoro due to reduced polarity.
- 5-Fluorobenzo[d]oxazole-2-thiol : Exhibits high thermal stability (melting point 238–240°C) and sensitivity to moisture/light. The fluorine atom enhances acidity (pKa ~10.10) and polarity .
- 6-Nitrobenzo[d]oxazole-2-thiol : The nitro group strongly withdraws electrons, further lowering pKa (~8–9) and increasing reactivity. Synthetic routes involve pyridine and potassium ethylxanthate under heating .
- 5-Methoxybenzo[d]thiazole-2-thiol : Replacing oxazole with thiazole increases molecular weight and boiling point (340.8°C). The methoxy group enhances solubility in organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
